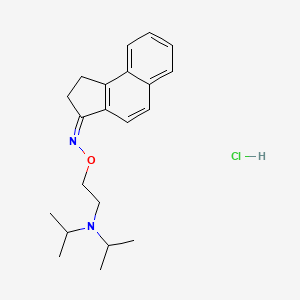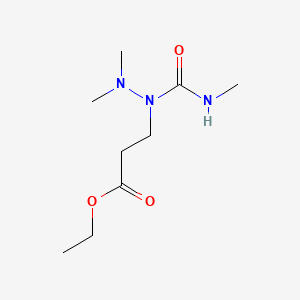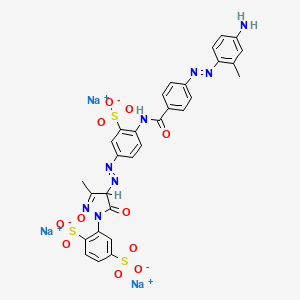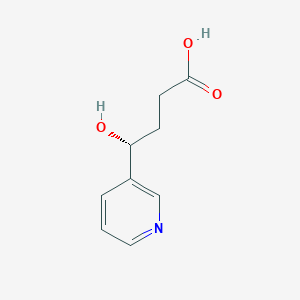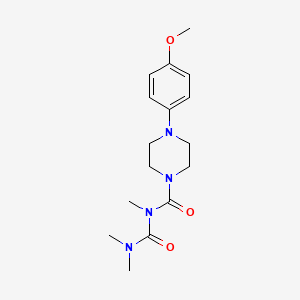![molecular formula C19H22N4O9P2S B12757018 [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid CAS No. 123824-01-1](/img/structure/B12757018.png)
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid is a complex organic compound that features a benzimidazole core linked to a phenylmethanone group via a sulfanylmethyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions.
Introduction of the Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent, such as 1-methylimidazole-2-thiol, under basic conditions.
Attachment of the Phenylmethanone Group: Finally, the sulfanylmethyl-benzimidazole intermediate is coupled with a phenylmethanone derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways .
Medicine
Medicinally, this compound and its derivatives have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties .
作用機序
The mechanism of action of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The sulfanylmethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for its target.
類似化合物との比較
Similar Compounds
- 2-(1-Methylimidazol-2-yl)sulfanylpropanamide
- 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole
- 5-(2-Methylimidazol-1-yl)isophthalic acid
Uniqueness
Compared to these similar compounds, [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone stands out due to its unique combination of a benzimidazole core and a phenylmethanone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
123824-01-1 |
|---|---|
分子式 |
C19H22N4O9P2S |
分子量 |
544.4 g/mol |
IUPAC名 |
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid |
InChI |
InChI=1S/C19H16N4OS.2H3O4P/c1-23-10-9-20-19(23)25-12-17-21-15-8-7-14(11-16(15)22-17)18(24)13-5-3-2-4-6-13;2*1-5(2,3)4/h2-11H,12H2,1H3,(H,21,22);2*(H3,1,2,3,4) |
InChIキー |
ZNFDAYLFXRYPOY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SCC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4.OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


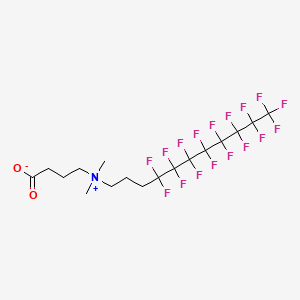
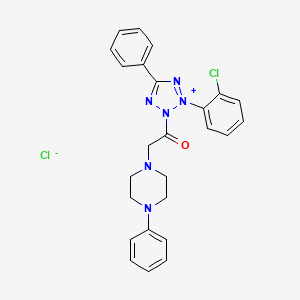


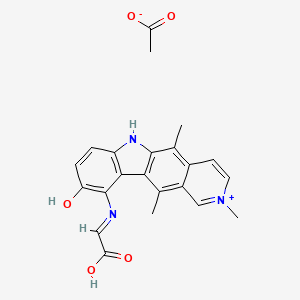
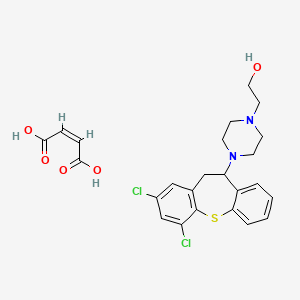


![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
